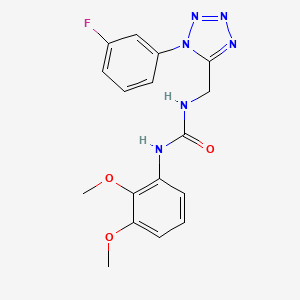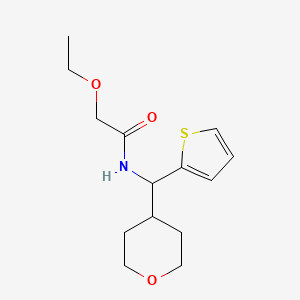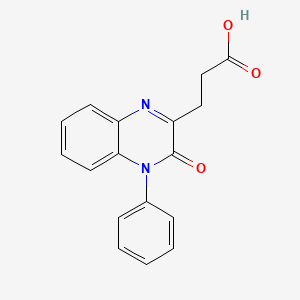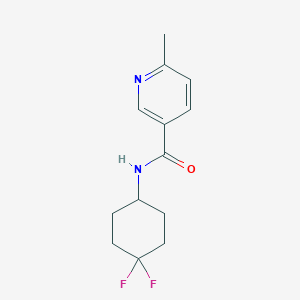
7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BHED, is a purine derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用机制
The exact mechanism of action of 7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been studied for its potential to protect against oxidative stress in the brain. This compound has also been shown to have anti-inflammatory properties, and has been studied for its potential as a treatment for inflammatory diseases such as arthritis. In addition, this compound has been shown to have neuroprotective properties, and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize, and is commercially available. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It is a relatively expensive compound, and its effects can be difficult to quantify. In addition, there are ethical concerns associated with using this compound in animal studies.
未来方向
There are several future directions for research on 7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of this compound as a treatment for cancer. In addition, there is potential for the development of this compound as a treatment for inflammatory diseases such as arthritis. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by a multistep process starting from commercially available 8-bromo-7-(2-hydroxyethylamino)-1,3-dimethylxanthine. The first step involves the reaction of 8-bromo-7-(2-hydroxyethylamino)-1,3-dimethylxanthine with sodium hydride in DMF to produce the corresponding sodium salt. The sodium salt is then reacted with benzyl bromide in the presence of cesium carbonate to produce the benzylated product. The final step involves the oxidation of the benzylated product with potassium permanganate in acetic acid to yield this compound.
科学研究应用
7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as a therapeutic agent in a variety of contexts. It has been shown to have antioxidant properties, and has been studied for its potential to protect against oxidative stress in the brain. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)17-8-9-22)10-11-6-4-3-5-7-11/h3-7,22H,8-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHQCIXEJMEGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2475731.png)


![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)
![1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2475735.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)


![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)
![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)

